molecular formula C15H13N3O5 B2491063 N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899743-70-5

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2491063
CAS No.: 899743-70-5
M. Wt: 315.285
InChI Key: FRWNAWYOMISCKC-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a high-purity oxalamide-based compound supplied for research and development purposes. This chemical features an oxalamide core structure, a scaffold recognized in medicinal chemistry for its ability to engage in hydrogen bonding, which is valuable for probing biological interactions and developing structure-activity relationships (SARs). While specific biological data for this compound is not available in the public domain, structurally similar N1,N2-disubstituted oxalamides have been identified as key intermediates and active scaffolds in pharmaceutical research. For instance, oxalamide derivatives have been extensively explored as potent inhibitors of the HIV-1 Capsid (CA) protein, demonstrating the privileged status of this chemotype in antiviral drug discovery . The 3-methoxyphenyl and 4-nitrophenyl substituents on the oxalamide core are common pharmacophores that can contribute to a molecule's electronic properties and binding affinity, making this compound a versatile building block for further chemical synthesis and biological evaluation. Applications & Research Value: This compound is primarily used in scientific research as a chemical reference standard and a synthetic intermediate. Its core value lies in its potential to be used in scaffold-hopping strategies to develop novel bioactive molecules, particularly in the fields of antiviral and antimicrobial agent development . Researchers can utilize it to explore new chemical space, synthesize targeted libraries for high-throughput screening, or investigate protein-ligand interactions, thereby contributing to the discovery of new therapeutic leads. Handling and Usage: this compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-13-4-2-3-11(9-13)17-15(20)14(19)16-10-5-7-12(8-6-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNAWYOMISCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Acid Chloride-Mediated Synthesis

The most widely documented approach to oxalamide synthesis involves the sequential reaction of oxalic acid derivatives with amines. For N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide, this method proceeds via a two-step acid chloride intermediate pathway.

Reaction Mechanism and Optimization

Oxalic acid is first converted to oxalyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. The 4-nitroaniline is then reacted with oxalyl chloride to form the monoamide intermediate, 4-nitrophenyloxalyl chloride. This intermediate is subsequently coupled with 3-methoxyaniline in the presence of a base such as triethylamine (TEA) to yield the final product.

Key parameters influencing yield include:

  • Temperature : Reactions are typically conducted at 0–5°C during acid chloride formation to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve aromatic amines.
  • Stoichiometry : A 1:1 molar ratio of oxalyl chloride to each amine ensures complete conversion, though excess oxalyl chloride (1.2 equivalents) is often used to drive the reaction.
Table 1: Representative Reaction Conditions for Acid Chloride Method
Step Reagents Temperature Yield (%) Source
Oxalyl chloride prep SOCl₂, oxalic acid 80°C 95
Monoamide formation 4-Nitroaniline, DCM 0°C 88
Final coupling 3-Methoxyaniline, TEA 25°C 76

This method achieves moderate yields (70–85%) but generates stoichiometric amounts of HCl and SO₂, necessitating rigorous waste management.

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative involves ruthenium pincer complex-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines. While primarily used for aliphatic amines, recent advances suggest applicability to aromatic systems.

Mechanistic Insights

The Ru-MACHO catalyst (RuHCl(CO)(PNP)) facilitates dehydrogenation of ethylene glycol to glyoxal, which undergoes condensation with 3-methoxyaniline and 4-nitroaniline to form the oxalamide. Hydrogen gas is released as the sole byproduct, enhancing atom economy.

Critical Optimization Factors:
  • Catalyst Loading : 2 mol% Ru-MACHO achieves optimal turnover frequency (TOF = 120 h⁻¹).
  • Temperature : Reactions proceed at 120°C in toluene, balancing kinetics and catalyst stability.
  • Amine Compatibility : Electron-withdrawing groups (e.g., nitro) on aromatic amines reduce reactivity, requiring extended reaction times (24–48 hrs) compared to aliphatic analogues.

Experimental trials with 4-nitroaniline report yields of 45–58%, significantly lower than traditional methods. However, this approach eliminates hazardous reagents and aligns with green chemistry principles.

Stepwise Coupling Using Carbodiimide Reagents

Modern peptide coupling strategies, employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), offer precise control over amide bond formation.

Synthetic Workflow

  • Monoamide Synthesis : 4-Nitroaniline reacts with ethyl oxalyl chloride to form ethyl 2-((4-nitrophenyl)amino)-2-oxoacetate.
  • Hydrolysis : The ethyl ester is hydrolyzed to 2-((4-nitrophenyl)amino)-2-oxoacetic acid using aqueous KOH.
  • Final Coupling : The carboxylic acid is activated with EDCI/DMAP and reacted with 3-methoxyaniline to yield the target compound.
Table 2: Performance Metrics for Carbodiimide Method
Step Reagents Yield (%) Purity (%) Source
Ester formation Ethyl oxalyl chloride 89 98
Hydrolysis KOH, H₂O 95 99
Amide coupling EDCI, DMAP 81 97

This method achieves high purity (>97%) and is scalable for industrial applications, though it requires costly coupling agents.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

  • Acid Chloride Method : High yields but generates toxic waste (HCl/SO₂).
  • Ruthenium Catalysis : Eco-friendly (100% atom economy) but limited efficacy with nitro-substituted aromatics.
  • Carbodiimide Coupling : Excellent purity and scalability offset by reagent costs.
Table 3: Method Comparison
Parameter Acid Chloride Ruthenium Catalysis Carbodiimide
Yield (%) 76 58 81
Reaction Time (hrs) 6 48 8
Byproducts HCl, SO₂ H₂ Urea
Scalability Moderate Low High

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of N1-(3-hydroxyphenyl)-N2-(4-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(3-methoxyphenyl)-N2-(4-aminophenyl)oxalamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and nitro groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield: Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) generally correlate with higher yields (e.g., 83% for compound 21 ), likely due to enhanced stability during synthesis. Strong electron-withdrawing groups (e.g., -CN, -NO₂) reduce yields (e.g., 23% for compound 22 ), possibly due to steric hindrance or side reactions.

Biological Activity: Compounds with halogen substituents (e.g., -Cl in compound 20 , -F in compound 18 ) are associated with cytochrome P450 inhibition and antiviral activity.

Physicochemical Properties: Nitro groups (as in the target compound) increase polarity and may enhance binding to biological targets but reduce solubility in nonpolar solvents. Methoxy groups improve solubility in organic solvents, as seen in compounds 16–18 .

Spectral and Analytical Data Comparison

Compound Name ¹H NMR Shifts (δ, ppm) ESI-MS (m/z) [M+H]⁺ Purity (%)
N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)-oxalamide (17) 10.89 (br s, NH), 7.16–7.11 (Ar-H), 3.71 (-OCH₃) 351.1 90+
N1-(3-Chloro-4-Fluorophenyl)-N2-(4-Methoxyphenethyl)-oxalamide (28) 8.08 (dd, Ar-H), 7.42 (t, Ar-H), 3.71 (-OCH₃) 377.1 90+
N1-(4-Chlorophenyl)-N2-(Thiazolyl)oxalamide (13–15) 7.82 (d, Ar-H), 5.48 (m, thiazole-H) 409.1–479.1 90–95

Key Observations:

  • NH Signals : Broad singlets near δ 10.8–10.9 ppm confirm oxalamide NH groups .
  • Aromatic Protons: Substituents like -NO₂ or -Cl deshield aromatic protons, shifting signals upfield (e.g., δ 8.08 in compound 28 ).
  • Purity : Most compounds exceed 90% purity via HPLC, critical for pharmacological studies .

Biological Activity

N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which contributes to its biological activity. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}N2_{2}O4_{4}

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Research has indicated that derivatives of oxalamides exhibit significant anticancer properties. For instance, studies involving similar compounds have shown:

  • Inhibition of Tumor Cell Growth : Compounds with structural similarities have demonstrated inhibitory effects on various cancer cell lines, including A431 human epidermoid carcinoma cells. The mechanism often involves the inhibition of key signaling pathways such as Stat3 phosphorylation .
  • Cytotoxicity : The cytotoxic activity against different tumor cell lines has been measured, with IC50_{50} values indicating effective concentrations for inducing cell death. For example, some oxalamide derivatives have shown IC50_{50} values in the low micromolar range .

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of A431 cell viability; IC50_{50} values around 0.5 µM
Enzyme InhibitionPotential inhibition of key metabolic enzymes leading to disrupted pathways
DNA InteractionIntercalation properties similar to known anticancer agents

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